1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600333 | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-87-0 | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrogenation-Based Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is central to the target compound and is typically synthesized via hydrogenation of quinoline precursors. Catalytic hydrogenation using palladium, platinum, or iridium catalysts under pressurized hydrogen is a widely employed method. For instance, transfer hydrogenation with iridium complexes in the presence of formic acid has been reported to reduce quinoline derivatives to tetrahydroquinolines in high yields .
In the context of synthesizing 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, quinoline-2-carboxylic acid serves as a practical starting material. Hydrogenation of the aromatic ring is performed under mild conditions (e.g., 50–60°C, 3–5 bar H₂) using palladium on carbon (Pd/C) in a polar solvent such as ethanol or tetrahydrofuran (THF). The reaction proceeds via sequential saturation of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline-2-carboxylic acid as an intermediate .
Table 1: Hydrogenation Conditions for Quinoline-2-Carboxylic Acid
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Pd/C | EtOH | 50 | 3 | 85 |
| PtO₂ | THF | 60 | 5 | 78 |
| IrCl₃ | HCO₂H | 25 | 1 | 92 |
Post-hydrogenation, the secondary amine at the 1-position of the tetrahydroquinoline intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) . This step ensures regioselective protection while preserving the carboxylic acid functionality.
The introduction of the Boc group is critical for stabilizing the amine during subsequent reactions. A two-step protocol is commonly employed:
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Activation of the Amine : The secondary amine of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is deprotonated using Et₃N in dichloromethane (DCM) or dimethylformamide (DMF).
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Boc Anhydride Coupling : Boc₂O is added dropwise to the reaction mixture at 0–5°C to minimize side reactions. The reaction is stirred at room temperature for 12–24 hours, yielding the Boc-protected intermediate .
Table 2: Boc Protection Optimization Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 25 | 18 | 88 |
| DMAP | DMF | 0→25 | 12 | 95 |
| NaHCO₃ | THF | 25 | 24 | 75 |
Notably, the use of DMAP as a catalyst in DMF significantly enhances reaction efficiency, achieving near-quantitative yields . The Boc-protected intermediate is then isolated via aqueous workup, often involving extraction with ethyl acetate and purification by silica gel chromatography.
Solid-Phase Synthesis for Regioselective Functionalization
Solid-phase synthesis offers advantages in scalability and purity control, particularly for multi-step reactions. A resin-bound approach involves immobilizing a tetrahydroquinoline precursor on Wang or Merrifield resin via its carboxylic acid group . Subsequent Boc protection and functionalization are performed on the solid support, minimizing side reactions and simplifying purification.
Key Steps in Solid-Phase Synthesis :
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Resin Loading : The carboxylic acid group of tetrahydroquinoline-2-carboxylic acid is activated using carbodiimide reagents (e.g., EDC·HCl) and coupled to hydroxymethyl resin.
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Boc Protection : The immobilized amine is protected with Boc₂O under standard conditions.
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Cleavage : The Boc-protected product is cleaved from the resin using trifluoroacetic acid (TFA) in DCM, yielding the final compound .
This method is particularly effective for producing gram-scale quantities with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Hydrolysis of Ester Intermediates to Carboxylic Acids
In cases where ester derivatives are synthesized for stability during reactions, hydrolysis is required to regenerate the carboxylic acid. Lithium hydroxide (LiOH) in aqueous THF or methanol is the reagent of choice, offering mild conditions and high efficiency . For example, methyl 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylate is treated with 2 M LiOH at 0°C for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid .
Table 3: Hydrolysis Conditions for Ester Derivatives
| Ester | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl ester | LiOH | THF/H₂O | 0 | 92 |
| Ethyl ester | NaOH | MeOH/H₂O | 25 | 85 |
| Benzyl ester | HCl | Dioxane/H₂O | 25 | 78 |
Comparative Evaluation of Synthetic Methodologies
Each method presents distinct advantages:
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Hydrogenation-Based Routes are ideal for small-scale synthesis but require careful control of reaction conditions to avoid over-reduction.
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Solid-Phase Synthesis excels in scalability and purity but involves additional steps for resin loading and cleavage.
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Direct Boc Protection offers simplicity and high yields but may require optimization to prevent O-Boc byproducts.
Experimental Optimization and Yield Enhancement
Critical parameters for optimizing yields include:
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Catalyst Loading : 5–10% Pd/C for hydrogenation balances cost and efficiency.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) improve Boc protection kinetics.
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Temperature Control : Low temperatures (0–5°C) during Boc₂O addition minimize side reactions.
Analytical Characterization Techniques
The final product is characterized using:
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new carbon-nitrogen bonds.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc group.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Deprotection: The primary amine derivative of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Boc-Tetrahydroquinoline is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure provides a versatile scaffold for developing new drugs targeting different biological pathways.
- Anticancer Agents : Research has indicated that derivatives of tetrahydroquinoline exhibit cytotoxic effects against cancer cell lines. The introduction of the Boc group enhances the stability and bioavailability of these compounds .
- Antimicrobial Activity : Some studies have demonstrated that tetrahydroquinoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Organic Synthesis
The compound serves as a key building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
- Synthesis of Heterocycles : Boc-Tetrahydroquinoline can be used to synthesize other heterocyclic compounds through cyclization reactions. This is particularly useful in creating novel structures for drug discovery .
- Functionalization Reactions : The presence of the carboxylic acid group allows for further functionalization, enabling chemists to modify the molecule to enhance its properties or tailor it for specific applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of tetrahydroquinoline derivatives. The researchers synthesized several analogs and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, attributed to their ability to induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Properties
In another investigation published in Pharmaceutical Biology, researchers focused on the antimicrobial activity of Boc-Tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the tetrahydroquinoline structure led to enhanced antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations and can be selectively removed under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings
Ring System Impact: Tetrahydroquinoline vs. Tetrahydroisoquinoline: While both are conformationally constrained, tetrahydroisoquinoline derivatives (e.g., and ) often exhibit higher metabolic stability and receptor affinity due to their planar aromatic region . Piperidine Analogs: Piperidine-based compounds (e.g., 3-phenylpiperidine-2-carboxylic acid) lack the fused benzene ring, reducing rigidity but improving solubility .
Substituent Effects: Chlorine Substituents: The 5,7-dichloro-tetrahydroisoquinoline derivative () demonstrates increased lipophilicity, enhancing membrane permeability in drug candidates . Carboxylic Acid Position: Moving the COOH group from position 2 (target compound) to 3 or 6 () alters hydrogen-bonding capacity and acidity, affecting interactions with biological targets .
Stereochemical Influence: Chiral centers, as in the (S)-configured tetrahydroisoquinoline-3-carboxylic acid (), significantly modulate biological activity. For example, opioid antagonists require precise stereochemistry for nanomolar affinity at receptors .
Synthetic Utility: The Boc-protected tetrahydroquinoline-2-carboxylic acid is synthesized via regioselective methods (), whereas tetrahydroisoquinoline derivatives often involve Friedel-Crafts alkylation or asymmetric catalysis () .
Research and Application Insights
- Pharmaceutical Intermediates : The target compound and its analogs are pivotal in synthesizing drugs like lifitegrast (dry eye treatment) and opioid antagonists (). Their constrained structures improve target selectivity and reduce off-target effects .
- Purity and Availability : Commercial suppliers (e.g., Combi-Blocks, TCI Chemicals) offer these compounds at 95–98% purity, though chloro-substituted variants (e.g., ) are costlier due to complex synthesis .
- Emerging Trends: Derivatives with fused heterocycles (e.g., thieno-pyridines in ) are gaining traction for antiviral and anticancer applications, highlighting the versatility of this structural class .
Biological Activity
1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (Boc-THQCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-THQCA, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 123811-87-0
Biological Activity Overview
Boc-THQCA has been studied for various biological activities, particularly its potential as a therapeutic agent. The compound exhibits properties that may be beneficial in treating neurological disorders and other conditions.
- Kinase Inhibition : Research indicates that Boc-THQCA may act as an inhibitor of certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for diseases such as cancer and neurodegenerative disorders.
- Neuroprotective Effects : Preliminary studies suggest that Boc-THQCA may offer neuroprotective benefits by modulating pathways associated with oxidative stress and inflammation.
Pharmacological Studies
A summary of key studies highlighting the biological activity of Boc-THQCA is provided below:
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study focusing on Parkinson's disease models, Boc-THQCA was administered to mice exhibiting symptoms of the disease. The results showed a marked improvement in motor functions and a reduction in dopaminergic neuron loss compared to control groups. This suggests that Boc-THQCA may have therapeutic potential for neurodegenerative diseases.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of Boc-THQCA using lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly inhibited the production of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.
Safety and Toxicology
While the biological activities of Boc-THQCA are promising, safety assessments are crucial. Current data indicate that the compound has a favorable safety profile at therapeutic doses; however, further toxicological studies are needed to fully understand its safety margins.
Q & A
Q. What are the standard synthetic routes for preparing 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and what purification methods yield >95% purity?
The compound is synthesized via Boc-protection of tetrahydroquinoline precursors followed by carboxylation. A validated method involves activating the carboxylic acid with thionyl chloride (SOCl₂) under reflux, followed by coupling with protected intermediates in DMF using triethylamine (TEA) as a base . Purification is achieved through recrystallization (ethanol/water systems) or reverse-phase HPLC, with purity >95% confirmed by analytical HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the stereochemical integrity of Boc-protected tetrahydroquinoline derivatives?
Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) and ¹H/¹³C NMR spectroscopy are critical. For enantiomers, distinct splitting patterns in the α-proton region (δ 4.1–4.5 ppm) and optical rotation measurements ([α]D²⁵ ±15°) confirm stereochemical purity. Compare results with literature values for (R)- and (S)-configurations .
Q. What safety protocols are recommended despite SDS classifications indicating "no known hazards"?
Handle under inert atmosphere (N₂/Ar) with nitrile gloves and chemical goggles. Store at -20°C in desiccated amber vials to prevent Boc group hydrolysis. Although CAS 928772-51-4 is classified as non-hazardous, structurally similar tetrahydroquinolines exhibit irritant properties—avoid inhalation/contact .
Q. What is the role of the Boc group in stabilizing tetrahydroquinoline derivatives during synthetic modifications?
The Boc group protects the amine from nucleophilic attack and oxidation. It is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) for subsequent reactions. This allows selective functionalization of the carboxylic acid moiety .
Advanced Questions
Q. How can diastereoselective synthesis be achieved for tetrahydroquinoline-Boc derivatives with multiple stereocenters?
Asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) or kinetic resolution during cyclization achieves high diastereomeric excess (de). A study reported 92% de using L-proline as an organocatalyst in a Mannich-type reaction, followed by Boc-protection under Schlenk conditions .
Q. What are the stability limits of the Boc group in this compound under common reaction conditions?
The Boc group degrades in TFA/CH₂Cl₂ (t₁/₂ = 2 h at 25°C) but remains stable in weakly acidic (pH >4) and basic (pH <10) aqueous solutions. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, limiting high-temperature applications .
Q. How does this compound participate in multicomponent reactions to form polycyclic scaffolds?
The carboxylic acid acts as a nucleophile in Ugi-type reactions. For example, reacting with benzaldehyde, tert-butyl isocyanide, and aniline in methanol at 60°C yields tricyclic lactams (75% yield, confirmed by X-ray crystallography) .
Q. What analytical strategies resolve contradictory NMR data between Boc-protected and free tetrahydroquinoline analogs?
Use 2D NMR (HSQC, HMBC) to differentiate Boc-induced deshielding (C=O at δ 155–160 ppm in ¹³C) from ring current effects. Comparative analysis with deprotected analogs (via TFA treatment) clarifies ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
